molecular formula C18H21N5O5S B6546341 N-(2,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-31-5

N-(2,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B6546341
CAS No.: 897453-31-5
M. Wt: 419.5 g/mol
InChI Key: WDMRQOXQKGEWBL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a structurally complex acetamide derivative characterized by a purine core modified with methyl and dioxo groups at positions 1, 3, and 7. The compound features a 2,5-dimethoxyphenyl group attached via an acetamide linkage and a sulfanyl bridge connecting the purine moiety to the acetamide backbone.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)29-9-13(24)19-11-8-10(27-4)6-7-12(11)28-5/h6-8H,9H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMRQOXQKGEWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential biological activity. Its structure suggests that it may interact with various biological pathways due to the presence of both aromatic and purine-like moieties. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be broken down into two main components:

  • N-(2,5-dimethoxyphenyl) : This moiety is derived from a dimethoxy-substituted phenyl group which may contribute to its lipophilicity and ability to cross biological membranes.
  • 2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl] : This part indicates a purine derivative with a sulfanyl group that could be significant for enzyme interactions.

Molecular Formula

The biological activity of this compound is likely influenced by its structural characteristics. Compounds with similar structures have been shown to interact with various receptors and enzymes involved in cellular signaling pathways.

In Vitro Studies

Research has indicated that compounds structurally related to this compound exhibit:

  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals.
  • Antitumor Properties : Similar purine derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro.

Case Study 1: Antitumor Activity

A study evaluating the effects of a structurally similar compound on colorectal cancer cells showed that treatment resulted in a significant reduction in cell viability. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Toxicology Assessment

In another study assessing the toxicity of related compounds at high doses (100 mg/kg), clinical signs of toxicity were observed. This highlights the importance of dose management when considering therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Core Structure Key Substituents Potential Applications Key Differences from Target Compound
Target Compound Purine-sulfanyl-acetamide 2,5-dimethoxyphenyl Hypothesized pharmaceutical Reference standard for comparison
N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide Purine-sulfanyl-acetamide 2,4-difluorophenyl Unspecified (likely medicinal) Fluorine substituents (electron-withdrawing) vs. methoxy groups (electron-donating)
Alachlor Chloroacetamide 2-chloro, 2,6-diethylphenyl, methoxymethyl Herbicide Chloro group and aliphatic chains; lacks purine core
Dimethenamid Chloroacetamide 2-chloro, thienyl, methoxy Herbicide Thienyl ring; targets plant-specific enzymes
PF 43(1) Derivatives Peptide-like acetamide Amino, hydroxy, benzyl groups Antibiotic candidates Complex stereochemistry; peptide-like backbone

Key Findings:

Purine-Based Analogs: The target compound and its difluorophenyl analog () share a purine-sulfanyl-acetamide scaffold. The 2,5-dimethoxyphenyl group in the target compound may enhance solubility due to methoxy groups’ polarity, whereas the difluorophenyl analog’s fluorine atoms improve metabolic stability and lipophilicity .

Agrochemical Derivatives :

  • Chloroacetamides like alachlor and dimethenamid feature chloro groups and aliphatic chains optimized for herbicidal activity (e.g., inhibition of plant fatty acid synthesis). Their lack of a purine moiety limits cross-reactivity with mammalian targets .

Peptide-Like Acetamides: Compounds in exhibit stereochemical complexity and amino/hydroxy groups, enabling interactions with proteases or bacterial targets. The target compound’s purine core likely confers distinct mechanisms, such as kinase or phosphodiesterase inhibition .

Research and Methodological Considerations

  • Synthetic Challenges : The sulfanyl bridge in the target compound may pose stability issues under acidic conditions compared to the more robust ether linkages in agrochemicals .

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